molecular formula C18H20IN3O3 B11104981 Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Cat. No.: B11104981
M. Wt: 453.3 g/mol
InChI Key: QVRHHAUDKNISPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is unique due to the presence of the iodine atom and the propyl group, which confer distinct reactivity and potential biological activity. These features differentiate it from other similar compounds and may enhance its utility in specific applications.

Properties

Molecular Formula

C18H20IN3O3

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 6-amino-4-(3-iodophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C18H20IN3O3/c1-3-6-12-14-13(10-7-5-8-11(19)9-10)15(18(23)24-4-2)16(20)25-17(14)22-21-12/h5,7-9,13H,3-4,6,20H2,1-2H3,(H,21,22)

InChI Key

QVRHHAUDKNISPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C(=O)OCC)C3=CC(=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.